N4-(7-chloroquinolin-4-yl)-N1-ethyl-N1-(ethyl-d5)pentane-1,4-diamine, diphosphate
Description
N4-(7-Chloroquinolin-4-yl)-N1-ethyl-N1-(ethyl-d5)pentane-1,4-diamine, diphosphate is a deuterated analog of chloroquine diphosphate, a well-known antimalarial and autophagy inhibitor. The compound retains the core structure of chloroquine—a 7-chloroquinoline moiety linked to a pentane-1,4-diamine backbone—but incorporates a deuterated ethyl group (-CD2CD3) at the N1 position. Deuterated compounds are often used to study pharmacokinetic properties due to the kinetic isotope effect, which can slow metabolic degradation and enhance drug stability .
Properties
IUPAC Name |
4-N-(7-chloroquinolin-4-yl)-1-N-ethyl-1-N-(1,1,2,2,2-pentadeuterioethyl)pentane-1,4-diamine;hydroperoxy-oxido-oxophosphanium;molecular hydrogen | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3.2HO4P.2H2/c1-4-22(5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18;2*1-4-5(2)3;;/h8-11,13-14H,4-7,12H2,1-3H3,(H,20,21);2*1H;2*1H/i1D3,4D2;;;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUVKXDKEFPIRCV-SUIJGTMCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[HH].[HH].CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.OO[P+](=O)[O-].OO[P+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[HH].[HH].[2H]C([2H])([2H])C([2H])([2H])N(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.OO[P+](=O)[O-].OO[P+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32ClN3O8P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Chloroquine-d5 (phosphate) involves the following steps:
Condensation Reaction: 4,7-dichloroquinoline is reacted with 2-amino-5-diethylaminopentane to form chloroquine through alkalization extraction, concentration, and crystallization.
Salification: The chloroquine obtained is then reacted with phosphoric acid to produce chloroquine phosphate.
Industrial Production Methods: The industrial production of chloroquine phosphate typically involves large-scale synthesis using the same basic steps but optimized for higher yields and purity. The process avoids the use of phenol, making it more environmentally friendly and suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: Chloroquine-d5 (phosphate) undergoes various chemical reactions, including:
Oxidation: Chloroquine can be oxidized to form desethylchloroquine and bisdesethylchloroquine.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The chlorine atom in the quinoline ring can be substituted with other groups, altering the compound’s properties.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reactions: These often involve nucleophilic substitution with reagents like sodium methoxide or sodium ethoxide.
Major Products:
Desethylchloroquine: Formed through oxidation.
Bisdesethylchloroquine: Further oxidation product.
Substituted Quinoline Derivatives: Formed through substitution reactions.
Scientific Research Applications
Chloroquine-d5 (phosphate) has a wide range of scientific research applications:
Mechanism of Action
Chloroquine-d5 (phosphate) exerts its effects through several mechanisms:
Inhibition of DNA and RNA Polymerase: This interferes with the metabolism and utilization of hemoglobin by parasites.
Inhibition of Autophagy: Chloroquine-d5 raises the internal pH of parasite acid vesicles, inhibiting their growth.
Interference with Nucleoprotein Synthesis: This disrupts the replication and transcription processes in parasites.
Inhibition of Prostaglandin Effects: This contributes to its anti-inflammatory properties.
Comparison with Similar Compounds
Key Findings:
- Bis-Quinoline Derivatives: Compounds like N1,N4-bis(7-chloroquinolin-4-yl)-N1-ethylpentane-1,4-diamine (DA-H053-aa) exhibit structural rigidity that may enhance binding to parasitic targets but could also increase toxicity .
- Sulfonamide Analogs (CS Series) : Substitution of diethyl groups with sulfonamide moieties (e.g., CS1, CS7-9) alters hydrophobicity and electronic properties, improving antimicrobial activity but reducing solubility in aqueous media .
- Ionic Liquid Derivatives : Hydroxyethyl-substituted analogs (e.g., [HCQH2][C1SO3]2) demonstrate enhanced solubility and antiviral efficacy, attributed to improved formulation properties .
Stereochemical and Isotopic Considerations
- Enantiomers : Evidence highlights that chloroquine enantiomers (R and S forms) exhibit differential activities. For example, (R)-chloroquine diphosphate shows distinct binding to heme-Fe(II) complexes compared to the S-form, influencing antimalarial potency . The deuterated target compound’s stereochemistry (if resolved) would require similar evaluation.
- The ethyl-d5 group in the target compound could similarly reduce CYP450-mediated oxidation, enhancing plasma stability .
Physicochemical and Pharmacokinetic Comparisons
Biological Activity
N4-(7-chloroquinolin-4-yl)-N1-ethyl-N1-(ethyl-d5)pentane-1,4-diamine, diphosphate, commonly referred to as Chloroquine-d5, is a deuterated derivative of chloroquine. This compound is primarily studied for its biological activities, particularly in the context of antimalarial and anticancer properties. Chloroquine itself has a long history of use in treating malaria and has been investigated for various other therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C18H21ClD5N3 • 2H3O4P
- Molecular Weight : 520.9 g/mol
- CAS Registry No. : 1854126-42-3
- Purity : ≥98% (Chloroquine) with ≥99% deuterated forms (d1-d5) .
Chloroquine-d5 exhibits several mechanisms of action that contribute to its biological activity:
- Antimalarial Activity : Chloroquine acts by inhibiting the heme polymerization process in the malaria parasite Plasmodium falciparum, preventing the detoxification of free heme into non-toxic hemozoin. This leads to the accumulation of toxic heme within the parasite, ultimately resulting in its death .
- Inhibition of Autophagy : The compound inhibits autophagosome-lysosome fusion in human cells, which is significant in cancer therapy as it can enhance the efficacy of anticancer drugs by preventing cancer cells from evading apoptosis .
- Antiviral Effects : Chloroquine has been shown to inhibit the entry and replication of certain viruses, including SARS-CoV-2, at relatively low concentrations (EC50 = 1.13 µM) .
Antimalarial Efficacy
Chloroquine-d5 demonstrates potent antimalarial activity against both sensitive and resistant strains of P. falciparum. The IC50 values indicate:
Anticancer Activity
The compound has shown effectiveness against various cancer cell lines:
- Oral Squamous Cell Carcinoma :
- SSC25: IC50 = 29.9 µM
- CAL 27: IC50 = 17.3 µM
- Renal Cancer Cells :
Case Studies
In preclinical studies involving mouse models:
- Chloroquine-d5 reduced tumor growth significantly when administered at a dose of 50 mg/kg in xenograft models of cancer .
- It has been noted for its potential to enhance the effectiveness of other chemotherapeutic agents by modulating autophagy pathways .
Summary Table of Biological Activities
Q & A
What are the optimized synthetic routes for N4-(7-chloroquinolin-4-yl)-N1-ethyl-N1-(ethyl-d5)pentane-1,4-diamine, diphosphate, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis involves two critical stages: (i) preparation of the 7-chloroquinoline nucleus and (ii) coupling with a deuterated ethyl-modified side chain.
- Nucleus Synthesis : 4,7-Dichloroquinoline is typically prepared via condensation of chloroaniline derivatives with glycerol and sulfuric acid under controlled heating .
- Side-Chain Preparation : The deuterated ethyl group (ethyl-d5) is introduced via alkylation of 1,4-pentanediamine using deuterated ethyl bromide (C₂H₅-d5Br) under anhydrous conditions to minimize isotopic scrambling .
- Coupling : The quinoline nucleus reacts with the deuterated side chain in ethanol at 80°C, followed by phosphate salt formation with concentrated H₃PO₄. Yield optimization requires precise stoichiometry (1:1.2 molar ratio of nucleus to side chain) and inert atmosphere to prevent oxidation .
Which analytical techniques are most robust for confirming the structural integrity and isotopic purity of the deuterated ethyl groups?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ expected at m/z 372.2 for the free base) and isotopic enrichment (ethyl-d5 introduces a +5 Da shift) .
- ¹H/¹³C NMR : Absence of proton signals at δ 1.1–1.3 ppm (CH₃ of non-deuterated ethyl) and presence of a singlet in ²H NMR at δ 1.25 ppm confirm deuterium incorporation .
- FTIR : Peaks at 2100–2200 cm⁻¹ (C-D stretching) validate isotopic labeling .
How can structure-activity relationship (SAR) studies be designed to evaluate the impact of deuterated ethyl groups on pharmacological activity?
Advanced Research Focus:
- Comparative Assays : Synthesize non-deuterated and deuterated analogs, then assess binding affinity (e.g., via surface plasmon resonance) to targets like quinoline-binding enzymes.
- Metabolic Stability : Use liver microsomes to compare oxidative degradation rates; deuterated ethyl groups may reduce CYP450-mediated metabolism, prolonging half-life .
- Computational Modeling : Molecular dynamics simulations can quantify deuterium’s effects on bond vibration and protein-ligand interactions .
What strategies resolve contradictory data in biological assays (e.g., conflicting IC₅₀ values across studies)?
Advanced Methodological Approach:
- Standardized Protocols : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity), incubation times (24–48 hr), and solvent controls (DMSO ≤0.1% v/v).
- Data Normalization : Express activity relative to internal controls (e.g., chloroquine diphosphate as a reference) to mitigate inter-lab variability .
- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from multiple studies, identifying outliers and confounding variables .
How should researchers design pharmacokinetic studies to assess tissue distribution and deuterium isotope effects?
Methodological Answer:
- Isotopic Tracing : Administer deuterated and non-deuterated compounds to rodent models, then quantify tissue concentrations via LC-MS/MS. Deuterium may alter logP values, affecting blood-brain barrier penetration .
- Mass Spectrometry Imaging (MSI) : Spatial mapping of deuterated vs. non-deuterated forms in organs (e.g., liver, spleen) provides tissue-specific pharmacokinetic profiles .
What experimental controls are critical in stability studies under varying storage conditions?
Basic Research Focus:
- Temperature/Humidity : Store aliquots at -20°C (long-term), 4°C (short-term), and 25°C/60% RH (accelerated degradation). Monitor purity via HPLC every 3 months .
- Light Exposure : Compare amber vs. clear vials to assess photodegradation; UV-Vis spectroscopy (λmax ~255 nm) tracks decomposition .
How can deuterium isotope effects be quantified in enzymatic inhibition assays?
Advanced Technique:
- Kinetic Isotope Effect (KIE) Measurements : Compare kₐₜₜ/Kₘ for deuterated vs. non-deuterated compounds. A KIE >1 indicates rate-limiting C-H bond cleavage in catalysis .
- Isothermal Titration Calorimetry (ITC) : Measure binding entropy/enthalpy changes caused by deuterium’s altered vibrational modes .
What methodologies validate the compound’s purity and phosphate counterion stoichiometry?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
